N-Chloro-N-(1-phenylethyl)benzenesulfonamide
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Overview
Description
N-Chloro-N-(1-phenylethyl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. It is characterized by the presence of a sulfonamide group attached to a benzene ring, with a chlorine atom and a phenylethyl group attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Chloro-N-(1-phenylethyl)benzenesulfonamide typically involves the reaction of benzenesulfonamide with N-chlorosuccinimide (NCS) in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
N-Chloro-N-(1-phenylethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Benzenesulfonic acids.
Reduction: Benzenesulfonamides with an amine group.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
N-Chloro-N-(1-phenylethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as an oxidizing agent in organic synthesis and polymerization reactions.
Biology: Investigated for its antimicrobial properties and its ability to inhibit certain enzymes.
Medicine: Explored for potential anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-Chloro-N-(1-phenylethyl)benzenesulfonamide involves the release of active chlorine species, which can react with various biological molecules. The compound targets specific enzymes and proteins, leading to the inhibition of their activity. This mechanism is particularly relevant in its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
N-Chlorobenzenesulfonamide: Similar structure but lacks the phenylethyl group.
N-Phenylbenzenesulfonamide: Similar structure but lacks the chlorine atom.
Benzenesulfonamide: Basic structure without the chlorine and phenylethyl groups.
Uniqueness
N-Chloro-N-(1-phenylethyl)benzenesulfonamide is unique due to the presence of both the chlorine atom and the phenylethyl group, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound in various applications .
Properties
CAS No. |
88576-68-5 |
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Molecular Formula |
C14H14ClNO2S |
Molecular Weight |
295.8 g/mol |
IUPAC Name |
N-chloro-N-(1-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H14ClNO2S/c1-12(13-8-4-2-5-9-13)16(15)19(17,18)14-10-6-3-7-11-14/h2-12H,1H3 |
InChI Key |
RGIRKNGULVQPTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N(S(=O)(=O)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
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